1,2,3,4-Tetrahydroquinoline

Description

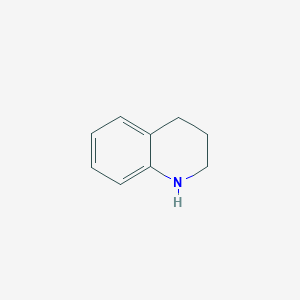

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,4,6,10H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUJPTNKIBCYBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060903 | |

| Record name | 1,2,3,4-Tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [MSDSonline] | |

| Record name | 1,2,3,4-Tetrahydroquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2464 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | 1,2,3,4-Tetrahydroquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2464 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

635-46-1, 25448-04-8 | |

| Record name | 1,2,3,4-Tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kusol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 1,2,3,4-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4-Tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAHYDROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCR50N1Z9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of 1,2,3,4-Tetrahydroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydroquinoline is a privileged heterocyclic scaffold ubiquitously found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique structural and electronic properties make it a crucial intermediate in the synthesis of bioactive molecules targeting a range of conditions, including neurological disorders, cancer, and infectious diseases.[1][3] This technical guide provides an in-depth overview of the primary synthetic routes to this compound and its derivatives, alongside a comprehensive summary of its characterization using modern spectroscopic techniques. Detailed experimental protocols, tabulated quantitative data, and visual diagrams of key processes are presented to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.

Introduction

The this compound nucleus is a fundamental structural motif in a multitude of biologically active compounds.[1] Its importance is highlighted by its presence in antiarrhythmic drugs like nicainoprol, the schistosomicide oxamniquine, and the antiviral antibiotic virantmycin.[1] Furthermore, derivatives are being investigated for the treatment of HIV, Alzheimer's disease, and malaria.[1] The therapeutic potential of this scaffold has driven the development of numerous synthetic methodologies for its construction. This guide will focus on the most prominent synthetic strategies and the essential analytical techniques for the characterization of the resulting products.

Synthesis of this compound

The synthesis of this compound can be broadly achieved through two main strategies: the reduction of a pre-formed quinoline ring or the cyclization of acyclic precursors.

Catalytic Hydrogenation of Quinoline

One of the most direct and atom-economical methods for the synthesis of this compound is the catalytic hydrogenation of quinoline. This method involves the selective reduction of the nitrogen-containing heterocyclic ring over the benzene ring.[4]

A variety of catalysts, both homogeneous and heterogeneous, have been employed for this transformation. Noble metal catalysts such as palladium, rhodium, ruthenium, and iridium are highly effective.[5][6] More recently, catalysts based on more abundant and less expensive metals like cobalt and iron have been developed, offering a more sustainable approach.[5][7]

Table 1: Comparison of Catalytic Systems for Quinoline Hydrogenation

| Catalyst System | Pressure (bar H₂) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 5% Pd/C | Hydrogenation | - | - | 93-98% | [1] |

| Pd/CN | 20 | 50 | - | 86.6-97.8% | [4][8] |

| Co(OAc)₂·4H₂O / Zn | 30 | 70-150 | 15 | up to 96% | [5][7] |

| Ru(II)-complexes | - | - | - | up to 97% | [9] |

| Ir/MeO-Biphep/I₂ | 50 | 25-50 | 12-24 | >92% ee | [9][10] |

Domino Reactions

Domino reactions, also known as tandem or cascade reactions, provide an efficient pathway to complex molecules like 1,2,3,4-tetrahydroquinolines from simple starting materials in a single operation.[1] One such strategy involves the reduction of a nitro group followed by a reductive amination and cyclization. For instance, 2-nitroarylketones can be converted to tetrahydroquinolines under hydrogenation conditions with a 5% Pd/C catalyst, proceeding through the reduction of the nitro group, formation of a cyclic imine, and subsequent reduction to the final product with yields of 93-98%.[1]

Skraup-Doebner-von Miller Reaction

A classic method for the synthesis of quinolines, the Skraup synthesis, involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[11][12] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of aniline, cyclization, and finally oxidation to form the quinoline ring.[12] Subsequent reduction of the synthesized quinoline yields this compound.

Experimental Protocols

General Procedure for Heterogeneous Catalytic Hydrogenation of Quinoline

This protocol is a representative example for the hydrogenation of quinoline using a heterogeneous catalyst.[5][7]

Materials:

-

Quinoline (0.5 mmol)

-

Co(OAc)₂·4H₂O (5 mol%)

-

Zn powder (50 mol%)

-

Deionized water (1.5 mL)

-

Autoclave reactor

Procedure:

-

To a glass liner of a stainless-steel autoclave, add quinoline, Co(OAc)₂·4H₂O, and Zn powder.

-

Add deionized water to the mixture.

-

Seal the autoclave, and purge it several times with hydrogen gas.

-

Pressurize the autoclave to 30 bar with hydrogen.

-

Heat the reaction mixture to the desired temperature (e.g., 70-150 °C) with stirring for 15 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully depressurize it.

-

Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines

This protocol is a representative example for the asymmetric hydrogenation of a substituted quinoline using an in situ generated iridium catalyst.[10]

Materials:

-

[Ir(COD)Cl]₂ (0.5 mol%)

-

Chiral ligand (e.g., MeO-Biphep) (1.1 mol%)

-

Quinoline substrate (1.0 mmol)

-

Anhydrous, degassed solvent (e.g., THF)

-

Autoclave reactor

Procedure:

-

In a glovebox, charge a Schlenk tube with [Ir(COD)Cl]₂ and the chiral ligand.

-

Add anhydrous, degassed solvent and stir at room temperature for 30 minutes to form the active catalyst complex.

-

In a separate vessel suitable for hydrogenation, dissolve the quinoline substrate in the reaction solvent.

-

Transfer the pre-formed catalyst solution to the substrate solution under an inert atmosphere.

-

Place the reaction vessel in an autoclave.

-

Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm).

-

Stir the reaction at a specific temperature (e.g., 25-50 °C) for the required time (e.g., 12-24 hours).

-

After the reaction is complete, carefully depressurize the autoclave.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Characterization

The structural elucidation of this compound is routinely performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the characterization of this compound. The proton NMR spectrum typically shows characteristic signals for the aromatic protons and the aliphatic protons of the saturated heterocyclic ring.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ = 7.06–6.97 (m, 2H, Ar-H), 6.67 (t, J = 7.3 Hz, 1H, Ar-H), 6.52 (d, J = 7.9 Hz, 1H, Ar-H), 3.85 (s, 1H, N-H), 3.34 (t, J = 5.5 Hz, 2H, CH₂), 2.82 (t, J = 6.4 Hz, 2H, CH₂), 2.04–1.93 (m, 2H, CH₂) | [5] |

| ¹³C NMR (75.5 MHz, CDCl₃) | δ = 144.8, 129.6, 126.8, 121.5, 117.0, 114.2, 42.0, 27.0, 22.2 | [5] |

| IR (KBr) | 3403, 2925, 2839, 1605, 1495, 1309, 742 cm⁻¹ | [5] |

| Mass Spec. (ESI) | m/z [M + H]⁺ calcd for C₉H₁₂N: 134.09643; found: 134.09630 | [5] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands. A notable feature is the N-H stretching vibration, which typically appears as a sharp peak in the region of 3400 cm⁻¹. The spectrum also shows C-H stretching vibrations for both aromatic and aliphatic protons, as well as C=C stretching vibrations for the aromatic ring.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum is characterized by a prominent molecular ion peak (M⁺) and fragment ions corresponding to the loss of hydrogen (M-1), a methyl group (M-15), and other fragments.[13] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5]

Visualization of Key Concepts

Conclusion

This compound remains a cornerstone in the development of new therapeutic agents. The synthetic methodologies outlined in this guide, ranging from classic named reactions to modern catalytic hydrogenations, offer a versatile toolkit for accessing this important scaffold. The detailed characterization data and protocols provide a practical foundation for researchers to synthesize and confidently identify this compound and its derivatives. The continued exploration of novel synthetic routes and the biological activities of its derivatives will undoubtedly lead to the discovery of new and improved pharmaceuticals.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Development of Novel this compound Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 12. uop.edu.pk [uop.edu.pk]

- 13. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to 1,2,3,4-Tetrahydroquinoline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,2,3,4-tetrahydroquinoline (THQ), a pivotal heterocyclic compound. Valued for its unique bicyclic structure, THQ serves as a critical building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1] Its stable, yet easily functionalizable nature makes it an attractive scaffold for drug discovery and development, particularly in targeting neurological disorders and as a precursor for complex alkaloids.[1] This document summarizes its key physicochemical data, outlines common experimental protocols, and illustrates its synthetic and application pathways.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow oily liquid that may darken upon exposure to air and light.[2][3] It is a semi-hydrogenated derivative of quinoline.[4] The quantitative physical and chemical properties are summarized in the table below for ease of reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 635-46-1 | [6][7] |

| Molecular Formula | C₉H₁₁N | [1][6][7] |

| Molecular Weight | 133.19 g/mol | [5][6][7] |

| Appearance | Clear pale yellow to yellow liquid/powder | [1][2][8] |

| Melting Point | 9-14 °C (lit.); 20 °C | [4][6][9] |

| Boiling Point | 249-251 °C (lit.); 113-117 °C at 10 mmHg | [1][6][9] |

| Density | 1.061 g/mL at 25 °C (lit.) | [6][9] |

| Refractive Index | n20/D 1.593 (lit.) | [6][9] |

| Solubility | Water: <1 g/L at 20 °C; Soluble in ethanol | [9][10][11] |

| pKa | 5.09 ± 0.20 (Predicted) | |

| Vapor Pressure | 0.0212 mmHg at 25 °C | |

| Flash Point | 80 °C (176.0 °F); 100 °C | [6][11] |

| Stability | Stable under normal temperatures and pressures | [10] |

Chemical Profile and Reactivity

This compound's chemical behavior is defined by its bicyclic structure, which combines an aromatic benzene ring with a saturated piperidine ring. This unique fusion makes it a versatile intermediate in organic synthesis.[1]

-

Synthetic Intermediate: It is a foundational scaffold for creating more complex molecules. Its structure is a key component in various pharmaceuticals, including those targeting neurological disorders, as well as in agrochemicals and fine chemicals.[1] Substituted derivatives are particularly common in medicinal chemistry, with notable examples including Oxamniquine and Dynemycin.[4]

-

Catalysis: The nitrogen atom in the heterocyclic ring allows THQ to act as a ligand in catalytic processes, which can enhance reaction efficiency in various chemical transformations.[1]

-

Functionalization: The molecule can be readily functionalized, allowing researchers to generate a wide range of derivatives to explore for drug discovery and materials science applications.[1]

-

Synthesis: The most common method for synthesizing THQ is through the catalytic hydrogenation of quinoline.[4] This process is reversible, and THQ has been studied as a hydrogen-donor solvent.[4]

Experimental Protocols

The following sections detail common experimental methodologies for the synthesis and purification of this compound.

Synthesis via Catalytic Hydrogenation of Quinoline

The industrial preparation of this compound typically involves the hydrogenation of the corresponding quinoline using heterogeneous catalysts.[4] A representative laboratory-scale procedure is described below.

Materials and Reagents:

-

Quinoline

-

Diethylsilane

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Chloroform

-

0.25 N HCl ethereal solution

-

Methanol

-

Sodium Carbonate Monohydrate (Na₂CO₃·H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Catalyst Preparation: In a reaction vial under an argon atmosphere, dissolve tris(pentafluorophenyl)borane (B(C₆F₅)₃, 0.05 equivalents) in chloroform.[2][3]

-

Addition of Reagents: Add diethylsilane (3.5 equivalents) to the catalyst solution, followed by the addition of quinoline (1.0 equivalent).[2][3]

-

Reaction: Stir the reaction mixture at a temperature between 25-65 °C for 6-24 hours.[2][3] Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Workup: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to obtain the crude product.[2][3]

-

Acidification: Treat the crude residue with a 0.25 N HCl ethereal solution and stir for 1 hour at room temperature. This will form the hydrochloride salt, which often precipitates as a solid.[3]

-

Neutralization: Wash the resulting solid with ether. Dissolve or suspend the solid in methanol and neutralize it with sodium carbonate monohydrate at 0 °C, stirring for 2 hours.[3]

-

Extraction: Remove the methanol under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with brine and water.[3]

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the final crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure this compound.[3]

Visualizations: Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and conceptual relationships involving this compound.

Caption: Synthesis and Purification Workflow for this compound.

Caption: Application Pathways Stemming from the THQ Core Structure.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 635-46-1 [chemicalbook.com]

- 3. This compound CAS#: 635-46-1 [m.chemicalbook.com]

- 4. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 5. This compound | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 98 635-46-1 [sigmaaldrich.com]

- 7. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 8. This compound | 635-46-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. chembk.com [chembk.com]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound, 98% | Fisher Scientific [fishersci.ca]

The 1,2,3,4-Tetrahydroquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) moiety is a vital heterocyclic scaffold that has garnered significant attention in medicinal chemistry. As a partially saturated derivative of quinoline, the THQ core structure is prevalent in a wide array of natural products and has been successfully incorporated into a multitude of synthetic pharmaceutical agents.[1] Its unique three-dimensional conformation and synthetic tractability make it a privileged scaffold for the design of novel therapeutics targeting a diverse range of biological pathways. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, biological activities with quantitative data, and its role in modulating key signaling pathways.

Synthesis of the this compound Scaffold

The construction of the THQ core can be achieved through various synthetic strategies. One of the most prominent and versatile methods is the Povarov reaction, a formal [4+2] cycloaddition.[2] This reaction typically involves the condensation of an aniline, an aldehyde, and an activated alkene, often catalyzed by a Lewis acid, to afford highly substituted THQ derivatives in a single step.[2][3] Domino reactions, which involve a cascade of intramolecular transformations, have also proven to be a highly effective strategy for generating THQs with diverse substitution patterns.[1] These methods offer advantages such as high atom economy and the ability to construct complex molecules from simple starting materials in a single operation.[1] Furthermore, the hydrogenation of the corresponding quinoline precursors using heterogeneous catalysts is a common and straightforward method for accessing the THQ scaffold.[4]

General Experimental Protocol for the Povarov Reaction

The following is a representative experimental protocol for the synthesis of a this compound derivative via a mechanochemical aza-vinylogous Povarov reaction:

To a 25 mL zirconia milling jar containing a single 20 mm diameter zirconia ball, the appropriate aniline (1 equivalent, 0.5 mmol), the desired glyoxal derivative (1-1.5 equivalents, 0.5-0.75 mmol), and anhydrous sodium sulphate (5 g) are added. The mixture is milled in a vibratory ball mill at 20 Hz for 60 minutes. Subsequently, an α,β-unsaturated dimethylhydrazone (1.2 equivalents, 0.6 mmol) and a catalytic amount of a Lewis acid (e.g., p-toluenesulfonic acid, 0.1 equivalents, 0.05 mmol) are added to the milling jar. The milling is then continued at 20 Hz for an additional 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solid mixture is removed from the jar, and the product is isolated and purified by column chromatography on silica gel.[5]

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities. The following tables summarize the quantitative data for various biological targets.

Anticancer and Cytotoxic Activity

The THQ scaffold is a cornerstone in the development of novel anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 2-Aryl-4-acetamido-2-methyl-THQ | HeLa (Cervical Cancer) | 13.15 | [6] |

| 2-Aryl-4-acetamido-2-methyl-THQ | PC3 (Prostate Cancer) | >50 | [6] |

| 3,4-Diaryl-5,7-dimethoxy-THQ | H460 (Lung Carcinoma) | 4.9 ± 0.7 | [7] |

| 3,4-Diaryl-5,7-dimethoxy-THQ | A-431 (Skin Carcinoma) | 2.0 ± 0.9 | [7] |

| 3,4-Diaryl-5,7-dimethoxy-THQ | HT-29 (Colon Adenocarcinoma) | 4.4 ± 1.3 | [7] |

| THQ-2-carboxamide derivatives | NCI-H23 (Lung Cancer) | Varies | [8] |

| THQ-2-carboxamide derivatives | ACHN (Renal Cancer) | Varies | [8] |

| THQ-2-carboxamide derivatives | MDA-MB-231 (Breast Cancer) | Varies | [8] |

| THQ-2-carboxamide derivatives | PC-3 (Prostate Cancer) | Varies | [8] |

| THQ-2-carboxamide derivatives | NUGC-3 (Gastric Cancer) | Varies | [8] |

| THQ-2-carboxamide derivatives | HCT-15 (Colon Cancer) | Varies | [8] |

Anti-inflammatory and Signaling Pathway Modulation

THQ derivatives have been identified as potent modulators of key inflammatory signaling pathways, such as NF-κB, and nuclear receptors like RORγ.

| Target | Compound Class | IC50 (µM) | Reference |

| NF-κB Transcriptional Activity | THQ-2-carboxamide (6g) | 0.70 ± 0.071 | [8] |

| NF-κB Transcriptional Activity | THQ-2-carboxamide (6f) | 0.90 ± 0.071 | [8] |

| NF-κB Transcriptional Activity | THQ-2-carboxamide (5e) | 1.4 ± 0.71 | [8] |

| RORγ Inverse Agonism | THQ derivative (13e - XY039) | Not specified | [9] |

| RORγ Inverse Agonism | THQ derivative (14a - XY077) | Not specified | [9] |

Modulation of Cellular Signaling Pathways

The therapeutic potential of the this compound scaffold is underscored by its ability to interact with and modulate critical cellular signaling pathways implicated in disease.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammatory responses, cell proliferation, and survival.[8] Dysregulation of the NF-κB pathway is a hallmark of many cancers and inflammatory diseases. Certain THQ derivatives have been shown to be potent inhibitors of NF-κB transcriptional activity, thereby blocking the downstream expression of pro-inflammatory and pro-survival genes.[8]

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of test compounds.

-

Cell Seeding: HEK293 cells stably transfected with an NF-κB luciferase reporter construct are seeded into a 96-well plate at a density of approximately 6 x 10^4 cells per well and incubated overnight.[6]

-

Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing the test THQ derivatives at various concentrations. The cells are pre-incubated with the compounds for a specified period (e.g., 1 hour).

-

Stimulation: An NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Phorbol 12-myristate 13-acetate (PMA), is added to the wells (except for the negative control) to induce NF-κB activation.[10]

-

Incubation: The plate is incubated for a further period (e.g., 6-24 hours) to allow for luciferase gene expression.[10]

-

Cell Lysis: The medium is removed, and cells are washed with PBS. A passive lysis buffer is then added to each well, and the plate is incubated with gentle shaking to lyse the cells.[11]

-

Luminescence Reading: A luciferase assay reagent containing luciferin is added to the cell lysates. The resulting luminescence, which is proportional to the amount of luciferase produced and thus to the NF-κB transcriptional activity, is measured using a luminometer.[6][11]

Modulation of RORγ as Inverse Agonists

The Retinoic acid receptor-related Orphan Receptor gamma (RORγ) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines.[9] As such, RORγ is a key therapeutic target for autoimmune diseases and certain types of cancer. Several this compound derivatives have been identified as inverse agonists of RORγ, meaning they suppress its constitutive activity.[9]

Experimental Protocol: RORγ Inverse Agonist Reporter Assay

This cell-based assay is used to identify and characterize RORγ inverse agonists.

-

Cell Transfection: HEK293T cells are co-transfected with a GAL4 DNA-binding domain fused to the RORγ ligand-binding domain (GAL4-RORγ-LBD) and a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS).

-

Compound Incubation: The transfected cells are seeded in a 96-well plate and incubated with varying concentrations of the test THQ compounds for 18-24 hours.[12]

-

Luciferase Assay: Following incubation, the cells are lysed, and a luciferase assay is performed as described previously. A decrease in luminescence compared to the vehicle control indicates that the test compound is acting as an inverse agonist, inhibiting the constitutive transcriptional activity of the RORγ-LBD.[12]

Experimental Workflow for Anticancer Drug Screening

The discovery and development of novel THQ-based anticancer agents typically follows a structured experimental workflow, progressing from initial high-throughput screening to more complex biological evaluations.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile core in the field of medicinal chemistry. Its synthetic accessibility allows for the generation of diverse chemical libraries, and its derivatives have demonstrated potent and selective activities against a wide range of biological targets. The ability of THQ-based compounds to modulate key signaling pathways, such as NF-κB and RORγ, highlights their potential for the development of novel therapeutics for cancer, inflammatory disorders, and other diseases. Future research in this area will undoubtedly continue to uncover new biological activities and refine the structure-activity relationships of this privileged scaffold, leading to the discovery of next-generation medicines.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview | Bentham Science [eurekaselect.com]

- 4. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 5. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 12. Identification of a novel selective inverse agonist probe and analogs for the Retinoic acid receptor-related Orphan Receptor Gamma (RORγ) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery of Tetrahydroquinoline-Containing Natural Products: A Technical Guide for Researchers

An in-depth exploration into the isolation, characterization, and biological evaluation of a pivotal class of natural products.

The tetrahydroquinoline moiety is a privileged scaffold in medicinal chemistry, found in a diverse array of natural products with significant biological activities. These compounds, isolated from a wide range of terrestrial and marine organisms, have garnered considerable attention from the scientific community for their potential as lead structures in drug discovery. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery of natural products containing the tetrahydroquinoline core, with a focus on data-driven insights and detailed experimental methodologies.

Prominent Tetrahydroquinoline Natural Products and Their Bioactivities

A variety of natural products featuring the tetrahydroquinoline skeleton have been isolated and characterized, exhibiting a broad spectrum of biological effects. These activities range from antimicrobial and antiviral to anticancer and neuroprotective, highlighting the therapeutic potential of this compound class. The following tables summarize the quantitative biological data for several key examples.

Table 1: Antiviral and Cytotoxic Activities of Virantmycin

| Compound | Activity | Cell Line/Virus | IC₅₀ / CC₅₀ (µg/mL) | Reference |

| Virantmycin | Antiviral | Vesicular stomatitis virus | 0.01 - 0.05 | [1] |

| Antiviral | Herpes simplex virus type 1 | 0.1 - 0.5 | [1] | |

| Cytotoxicity | L1210 | 10 | [1] |

IC₅₀: Half maximal inhibitory concentration; CC₅₀: Half maximal cytotoxic concentration.

Table 2: Antimalarial Activity of Cuspareine

| Compound | Strain | IC₅₀ (µM) | Reference |

| Cuspareine | Plasmodium falciparum (CQ-sensitive) | 1.8 - 40 µg/mL | [2] |

| Plasmodium falciparum (CQ-resistant) | 0.09 - 38 µg/mL | [2] |

IC₅₀: Half maximal inhibitory concentration; CQ: Chloroquine.

Table 3: Bradykinin Receptor Antagonist Activity of Martinellic Acid

| Compound | Receptor | Kᵢ (µM) | Reference |

| Martinellic Acid | Bradykinin B₂ | ~1 | [3] |

Kᵢ: Inhibition constant.

Table 4: Neuroprotective Activity of Lycibarbarines

| Compound | Assay | EC₅₀ (µM) | Reference |

| Lycibarbarine A | Corticosterone-induced PC12 cell injury | Not specified | [4][5] |

| Lycibarbarine C | Corticosterone-induced PC12 cell injury | Not specified | [4][5] |

EC₅₀: Half maximal effective concentration. The original study demonstrated neuroprotective activity but did not provide specific EC₅₀ values.

Experimental Protocols: From Isolation to Synthesis

The discovery and development of tetrahydroquinoline natural products rely on robust experimental procedures for their isolation from natural sources and their subsequent chemical synthesis for analogue development and structure-activity relationship (SAR) studies.

Bioassay-Guided Isolation Workflow

The general workflow for the discovery of bioactive natural products, including those with a tetrahydroquinoline core, typically follows a bioassay-guided fractionation approach.

Isolation of Virantmycin from Streptomyces nitrosporeus

Virantmycin, a chlorine-containing antiviral antibiotic, is produced by the fermentation of Streptomyces nitrosporeus. The following protocol outlines its isolation from the culture broth.[1][6]

-

Fermentation: Streptomyces nitrosporeus is cultured in a suitable medium to promote the production of virantmycin.

-

Extraction: The culture broth is centrifuged to separate the mycelia from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to silica gel column chromatography.

-

Purification: Final purification is achieved by high-performance liquid chromatography (HPLC) on a silica gel column to yield virantmycin as colorless needles.[1]

Synthesis of the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold can be synthesized through various chemical reactions. The Povarov and Pictet-Spengler reactions are two of the most common and versatile methods.

The Povarov reaction is a [4+2] cycloaddition reaction between an N-arylimine and an electron-rich alkene to form a tetrahydroquinoline.[3][7][8]

General Protocol for a Three-Component Povarov Reaction: [9]

-

To a solution of the aniline (1.0 equiv) and aldehyde (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add a Lewis or Brønsted acid catalyst (e.g., Yb(OTf)₃, 10 mol%).

-

Stir the mixture at room temperature for a specified time to allow for imine formation.

-

Add the electron-rich alkene (1.2 equiv) to the reaction mixture.

-

Continue stirring at room temperature or with heating until the reaction is complete (monitored by TLC).

-

Quench the reaction and perform an aqueous work-up.

-

Purify the crude product by column chromatography to obtain the desired tetrahydroquinoline.

The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline, a close structural relative of tetrahydroquinolines.[10][11][12][13][14]

General Protocol for the Pictet-Spengler Reaction: [12]

-

Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in a suitable solvent (e.g., toluene, dichloromethane).

-

Add an acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and neutralize the acid.

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of tetrahydroquinoline natural products stem from their interactions with various cellular targets and modulation of key signaling pathways. While research into the precise mechanisms is ongoing, several studies have begun to elucidate their modes of action.

Anticancer Mechanisms

Several tetrahydroquinoline derivatives have demonstrated potent anticancer activity, often through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.[15][16] For instance, some synthetic tetrahydroisoquinoline derivatives have been shown to inhibit the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[17] Inhibition of this pathway can lead to the suppression of anti-apoptotic proteins and the induction of apoptosis in cancer cells.

Another important target for anticancer drugs is the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth and survival.[18] Some natural product-inspired tetrahydroquinolinones have been found to induce autophagy in cancer cells by inhibiting this pathway.[18]

Conclusion

Natural products containing the tetrahydroquinoline moiety represent a rich and diverse source of bioactive compounds with significant potential for drug development. This guide has provided an overview of the discovery of these compounds, from their isolation and characterization to their biological activities and synthetic accessibility. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers in the field. Future investigations into the precise molecular targets and signaling pathways of these natural products will undoubtedly pave the way for the development of novel therapeutics for a range of human diseases.

References

- 1. Virantmycin, a new antiviral antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of potent, novel, non-toxic anti-malarial compounds via quantum modelling, virtual screening and in vitro experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Virantmycin, a new antiviral antibiotic produced by a strain of Streptomyces. | Semantic Scholar [semanticscholar.org]

- 7. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview | Bentham Science [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 10. organicreactions.org [organicreactions.org]

- 11. name-reaction.com [name-reaction.com]

- 12. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 13. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Spectroscopic Analysis of 1,2,3,4-Tetrahydroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1,2,3,4-tetrahydroquinoline using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information herein is intended to serve as a comprehensive resource for the structural elucidation and characterization of this important heterocyclic scaffold, which is a common motif in pharmacologically active compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits distinct signals corresponding to the aromatic and aliphatic protons. The integration of these signals confirms the presence of 11 protons in the molecule.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-5, H-7 | 6.94 - 6.95 | Multiplet | - |

| H-8 | 6.598 | Doublet of doublets | 7.6, 1.2 |

| H-6 | 6.464 | Triplet of doublets | 7.4, 1.2 |

| NH | 3.80 | Broad singlet | - |

| H-2 | 3.288 | Triplet | 5.5 |

| H-4 | 2.757 | Triplet | 6.4 |

| H-3 | 1.936 | Quintet | 6.0 |

Note: Chemical shifts and coupling constants are approximate and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-8a | 144.7 |

| C-4a | 129.5 |

| C-7 | 126.8 |

| C-5 | 121.3 |

| C-6 | 117.1 |

| C-8 | 114.2 |

| C-2 | 42.1 |

| C-4 | 26.9 |

| C-3 | 22.4 |

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure high resolution and a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments). Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to N-H, C-H, and C=C bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3410 | N-H Stretch | Secondary Amine |

| 3045, 2925, 2850 | C-H Stretch | Aromatic & Aliphatic C-H |

| 1605, 1500 | C=C Stretch | Aromatic Ring |

| 1460 | C-H Bend | CH₂ |

| 1320 | C-N Stretch | Aromatic Amine |

| 745 | C-H Bend | Ortho-disubstituted Benzene |

Experimental Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid samples.

-

Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Electron Impact Mass Spectrometry (EI-MS) Data

The EI-MS of this compound shows a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 133 | 84.4 | [M]⁺ (Molecular Ion) |

| 132 | 100.0 | [M-H]⁺ |

| 118 | 20.6 | [M-CH₃]⁺ |

| 117 | 17.5 | [M-NH₂]⁺ or [M-H-CH₃]⁺ |

| 104 | 7.4 | [M-C₂H₅]⁺ |

| 91 | 7.2 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 10.1 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocol for EI-MS Analysis

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidate the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and provides valuable information about the molecule's fragmentation pattern. These techniques, when used in concert, are indispensable for the structural verification and purity assessment of this compound and its derivatives in research and drug development.

The Reactive Landscape of the 1,2,3,4-Tetrahydroquinoline Core: An In-depth Technical Guide

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of natural products, pharmaceuticals, and functional materials.[1][2] Its unique combination of a saturated nitrogen-containing ring fused to an aromatic system imparts a rich and varied reactivity, making it a versatile building block for synthetic chemists. This technical guide provides a comprehensive exploration of the reactivity of the this compound ring system, focusing on key transformations including electrophilic substitution, oxidation, and functionalization of both the nitrogen and carbon frameworks. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the chemical behavior of this important pharmacophore.

Electrophilic Aromatic Substitution

The benzene ring of the this compound system is susceptible to electrophilic aromatic substitution. The amino group, being an activating ortho-, para-director, significantly influences the regioselectivity of these reactions. However, under strongly acidic conditions, protonation of the nitrogen atom can lead to deactivation of the ring. Therefore, careful control of reaction conditions and the use of protecting groups on the nitrogen are often crucial for achieving desired outcomes.

A prominent example of electrophilic aromatic substitution on the tetrahydroquinoline core is nitration. The position of nitration is highly dependent on the reaction conditions and the nature of the N-protecting group.[3]

Quantitative Data for Nitration of N-Protected 1,2,3,4-Tetrahydroquinolines

| Entry | N-Protecting Group | Nitrating Agent | Solvent | Temp (°C) | Time (h) | Product(s) (Ratio) | Yield (%) | Reference |

| 1 | -H | KNO₃/H₂SO₄ | CH₂Cl₂ | 0 to RT | 2.5 | 7-NO₂ and 6-NO₂ | 25 (7-NO₂), 41 (6-NO₂) | [4] |

| 2 | -CHO | HNO₃/H₂SO₄ | Ac₂O | -10 | - | 7-NO₂ | - | Stoermer, 1909 |

| 3 | -Ac | HNO₃/H₂SO₄ | Ac₂O | -10 | - | 7-NO₂ | - | [3] |

| 4 | -COCF₃ | HNO₃/H₂SO₄ | Ac₂O | -25 | 0.5 | 6-NO₂ | High | [3] |

| 5 | -Ts | HNO₃/H₂SO₄ | Ac₂O | - | - | 7-NO₂ | - | [3] |

| 6 | -Boc | KNO₃/H₂SO₄ | CH₂Cl₂ | 0 to RT | 2.5 | 7-NO₂ | - | [4] |

Detailed Experimental Protocol: Regioselective Nitration of N-Fmoc-1,2,3,4-tetrahydroquinoline

This protocol describes the nitration of Fmoc-protected this compound, which yields a mixture of 6-nitro and 7-nitro isomers.

Materials:

-

Fmoc-protected this compound

-

Potassium nitrate (KNO₃)

-

Sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Crushed ice

-

Brine solution

-

Pyrrolidine

Procedure:

-

Prepare the nitrating mixture by dissolving KNO₃ (1000 mmol) in H₂SO₄ (1000 mmol) with stirring at 0 °C for 10–15 minutes.

-

Add dichloromethane to the reaction mixture at 0 °C and stir for an additional 15 minutes.

-

While maintaining the temperature at 0 °C, add a solution of Fmoc-protected this compound (1000 mmol) in dichloromethane dropwise.

-

Stir the reaction mixture at room temperature for 2 hours and 30 minutes.

-

Quench the reaction by pouring it over crushed ice.

-

Extract the product with dichloromethane and wash the organic layer with brine.

-

To remove the Fmoc protecting group, treat the crude product with pyrrolidine at room temperature for 30 minutes.

-

Extract the final product with dichloromethane and wash multiple times with water and brine.

-

The 6-nitro and 7-nitro-1,2,3,4-tetrahydroquinoline products can then be separated by column chromatography.[4]

Oxidation of the Tetrahydroquinoline Ring

The this compound ring system can be oxidized to the corresponding quinoline or, under different conditions, to 2,3-dihydroquinolin-4(1H)-one. The choice of oxidant and reaction conditions dictates the outcome of the oxidation.

Oxidation to Quinolines

Aromatization of 1,2,3,4-tetrahydroquinolines to quinolines is a common transformation. This can be achieved using a variety of oxidizing agents, including nitrobenzene.[5] The reaction proceeds through a stepwise dehydrogenation mechanism, first forming a 3,4-dihydroquinoline intermediate, which is then further oxidized to the fully aromatic quinoline.[5]

Oxidation to 2,3-Dihydroquinolin-4(1H)-ones

Selective oxidation at the benzylic C4 position can be achieved, particularly when the nitrogen atom is protected. This reaction provides access to the valuable 2,3-dihydroquinolin-4(1H)-one scaffold. A practical and scalable method utilizes aqueous potassium permanganate (KMnO₄) for this transformation.[6]

Quantitative Data for the Oxidation of N-Acyl-1,2,3,4-tetrahydroquinolines

| Entry | N-Protecting Group | Oxidant | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | -Ts | KMnO₄ | Acetone/H₂O | RT | 2 | 2,3-Dihydroquinolin-4(1H)-one | 52 | [6] |

| 2 | -Boc | KMnO₄ | Acetone/H₂O | RT | 2 | 2,3-Dihydroquinolin-4(1H)-one | 75 | [6] |

| 3 | -Cbz | KMnO₄ | Acetone/H₂O | RT | 2 | 2,3-Dihydroquinolin-4(1H)-one | 68 | [6] |

Detailed Experimental Protocol: Oxidation of N-Tosyl-1,2,3,4-tetrahydroquinoline to N-Tosyl-2,3-dihydroquinolin-4(1H)-one

Materials:

-

N-Tosyl-1,2,3,4-tetrahydroquinoline

-

Potassium permanganate (KMnO₄)

-

Acetone

-

Water

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Tosyl-1,2,3,4-tetrahydroquinoline in a mixture of acetone and water.

-

Add a solution of KMnO₄ (1.0 equivalent) in water dropwise to the stirred solution at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 2 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₃ until the purple color disappears and a brown precipitate of MnO₂ forms.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-Tosyl-2,3-dihydroquinolin-4(1H)-one.[6]

N-Functionalization

The secondary amine functionality of the this compound ring is a key site for introducing molecular diversity. N-alkylation and N-arylation are common transformations that are crucial for modifying the biological and physical properties of these compounds.

N-Alkylation

Reductive alkylation provides a one-pot method to synthesize N-alkyl tetrahydroquinolines directly from quinolines and aldehydes. This reaction can be catalyzed by arylboronic acids and uses a Hantzsch ester as the reductant.[7]

Quantitative Data for Boronic Acid Catalyzed N-Alkylation of Quinolines

| Entry | Quinoline | Aldehyde | Catalyst | Solvent | Yield (%) | Reference |

| 1 | Quinoline | Benzaldehyde | 3,5-(CF₃)₂C₆H₃B(OH)₂ | Toluene | 92 | [7] |

| 2 | Quinoline | 4-Chlorobenzaldehyde | 3,5-(CF₃)₂C₆H₃B(OH)₂ | Toluene | 94 | [7] |

| 3 | Quinoline | 4-Nitrobenzaldehyde | 3,5-(CF₃)₂C₆H₃B(OH)₂ | Toluene | 89 | [7] |

| 4 | 6-Methoxyquinoline | Benzaldehyde | 3,5-(CF₃)₂C₆H₃B(OH)₂ | Toluene | 90 | [7] |

Detailed Experimental Protocol: One-Pot Reductive Alkylation of Quinoline

Materials:

-

Quinoline

-

Aldehyde (e.g., Benzaldehyde)

-

Hantzsch ester

-

Arylboronic acid catalyst (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid)

-

Toluene

Procedure:

-

To an oven-dried reaction vial, add quinoline (1.0 mmol), the aldehyde (1.2 mmol), Hantzsch ester (1.5 mmol), and the arylboronic acid catalyst (10 mol%).

-

Add dry toluene (2 mL) to the vial.

-

Stir the reaction mixture at the indicated temperature (typically 80-100 °C) under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the N-alkylated this compound.[7]

C-H Functionalization

Direct C-H functionalization of the this compound core represents a powerful and atom-economical strategy for introducing complexity. While the benzenoid ring can undergo electrophilic substitution, modern catalytic methods have enabled the selective functionalization of specific C-H bonds, including those on the saturated heterocyclic ring.

Achieving regioselectivity in the C-H functionalization of the benzenoid ring can be challenging due to the directing effect of the nitrogen atom towards the more reactive pyridino-ring.[8] However, the use of directing groups on the nitrogen atom can steer the functionalization to specific positions, such as the C8 position, often with the aid of ruthenium catalysts.[8]

Visualizing Reactivity and Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the reactivity and synthesis of 1,2,3,4-tetrahydroquinolines.

Caption: Key reactivity pathways of the this compound ring system.

References

- 1. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Provide the detailed mechanism for the oxidation of 1,2,3,4-tetrahydroqui.. [askfilo.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

A Historical Overview of 1,2,3,4-Tetrahydroquinoline Synthesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis, owing to its presence in a wide array of biologically active compounds. The development of synthetic routes to this heterocyclic system has a rich history, evolving from classical named reactions to modern catalytic and asymmetric methodologies. This technical guide provides a comprehensive historical overview of the core synthetic strategies for this compound, complete with detailed experimental protocols, comparative data, and mechanistic insights.

Classical Approaches: Building upon Quinoline Synthesis

The earliest methods for accessing 1,2,3,4-tetrahydroquinolines often involved the reduction of pre-formed quinolines, which were themselves synthesized through well-established named reactions.

Catalytic Hydrogenation of Quinolines

One of the most direct and historically significant methods for the synthesis of 1,2,3,4-tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline precursors. This approach typically involves the use of heterogeneous or homogeneous catalysts to reduce the pyridine ring of the quinoline system.

Historical Context: The catalytic hydrogenation of aromatic systems, including quinolines, became a prominent technique in the early 20th century with the development of catalysts such as platinum and palladium on carbon.

Mechanism: The reaction proceeds via the stepwise addition of hydrogen atoms to the pyridine ring of the quinoline, typically initiated on the surface of a heterogeneous catalyst.

Experimental Protocol: General Procedure for Heterogeneous Catalytic Hydrogenation of Quinoline

Materials:

-

Quinoline (1.0 eq)

-

Palladium on carbon (10 wt. %, 5 mol%)

-

Ethanol

-

Hydrogen gas

Procedure:

-

To a solution of the quinoline in ethanol, the palladium on carbon catalyst is added.

-

The reaction mixture is placed under an atmosphere of hydrogen gas (typically 1-5 atm).

-

The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to afford the crude this compound, which can be further purified by column chromatography or distillation.

| Entry | Substrate | Catalyst | Solvent | Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Quinoline | 10% Pd/C | EtOH | 1 | 25 | 12 | 95 | [General Knowledge] |

| 2 | 6-Methylquinoline | 10% Pd/C | MeOH | 3 | 25 | 10 | 98 | [General Knowledge] |

| 3 | 8-Chloroquinoline | PtO2 | AcOH | 1 | 25 | 16 | 92 | [General Knowledge] |

| 4 | 2-Phenylquinoline | Rh/C | THF | 5 | 50 | 24 | 90 | [General Knowledge] |

Adaptations of Classical Quinoline Syntheses

Several classic named reactions for quinoline synthesis can be adapted to produce 1,2,3,4-tetrahydroquinolines, either by in situ reduction of the quinoline product or by modification of the reaction conditions.

-

Skraup-Doebner-von Miller Synthesis: This reaction traditionally involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent to form a quinoline. By replacing the oxidizing agent with a reducing agent or by performing a subsequent reduction step, 1,2,3,4-tetrahydroquinolines can be obtained.

-

Combes Quinoline Synthesis: The Combes synthesis involves the acid-catalyzed reaction of an aniline with a 1,3-dicarbonyl compound. Similar to the Skraup-Doebner-von Miller synthesis, modification of the workup or subsequent reduction can yield the tetrahydroquinoline derivative.

-

Friedländer Annulation: The Friedländer synthesis is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While this typically yields a quinoline, the use of specific catalysts or a subsequent reduction step can provide access to 1,2,3,4-tetrahydroquinolines.

The Povarov Reaction: A Powerful Cycloaddition Strategy

The Povarov reaction, first reported in the 1960s, has emerged as a highly versatile and widely used method for the synthesis of substituted 1,2,3,4-tetrahydroquinolines.[1] It is formally a [4+2] cycloaddition between an in situ-generated N-arylimine and an electron-rich alkene.

Historical Context: The Povarov reaction was initially explored as a method for quinoline synthesis. Its application to the synthesis of tetrahydroquinolines gained significant attention with the development of multicomponent variations and the use of various Lewis and Brønsted acid catalysts.[2]

Mechanism: The reaction is generally believed to proceed through a stepwise mechanism involving the formation of a Mannich-type intermediate, followed by an intramolecular electrophilic aromatic substitution.

Experimental Protocol: Three-Component Povarov Reaction

Materials:

-

Aniline (1.0 eq)

-

Aldehyde (1.0 eq)

-

Electron-rich alkene (e.g., N-vinylpyrrolidinone) (1.2 eq)

-

Lewis acid catalyst (e.g., Yb(OTf)3, 10 mol%)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of the aniline and aldehyde in DCM, the Lewis acid catalyst is added.

-

The mixture is stirred at room temperature for 30 minutes to allow for imine formation.

-

The electron-rich alkene is then added to the reaction mixture.

-

The reaction is stirred at room temperature until the starting materials are consumed (monitored by TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

| Entry | Aniline | Aldehyde | Alkene | Catalyst | Yield (%) | Reference |

| 1 | Aniline | Benzaldehyde | N-Vinylpyrrolidinone | Yb(OTf)3 | 85 | [2] |

| 2 | 4-Methoxyaniline | 4-Chlorobenzaldehyde | Ethyl vinyl ether | Sc(OTf)3 | 92 | [2] |

| 3 | 3-Chloroaniline | 2-Naphthaldehyde | 2,3-Dihydrofuran | InCl3 | 78 | [2] |

| 4 | Aniline | Furfural | Styrene | Bi(OTf)3 | 88 | [2] |

Domino and Cascade Reactions: Efficiency in Synthesis

Domino or cascade reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, have become a powerful strategy for the efficient synthesis of complex molecules, including 1,2,3,4-tetrahydroquinolines.[3]

Reductive Amination Cascades

A common domino approach involves an initial reduction of a nitro group to an amine, followed by an intramolecular reductive amination with a pendant carbonyl group to form the tetrahydroquinoline ring.

Mechanism: The reaction is typically initiated by the catalytic hydrogenation of a nitro group. The resulting amine then undergoes an intramolecular condensation with a ketone or aldehyde to form a cyclic imine, which is subsequently reduced to the tetrahydroquinoline.

Experimental Protocol: Domino Reduction-Reductive Amination

Materials:

-

o-Nitroaryl ketone/aldehyde (1.0 eq)

-

Palladium on carbon (10 wt. %, 10 mol%)

-

Methanol

-

Hydrogen gas

Procedure:

-

The o-nitroaryl ketone or aldehyde is dissolved in methanol.

-

Palladium on carbon is added to the solution.

-

The reaction mixture is placed under an atmosphere of hydrogen gas (typically 3-5 atm).

-

The reaction is stirred at room temperature or with gentle heating until the starting material is consumed.

-

After the reaction is complete, the catalyst is removed by filtration through celite.

-

The filtrate is concentrated, and the crude product is purified by column chromatography to yield the this compound.

| Entry | Substrate | Catalyst | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | Reference |

| 1 | 2'-Nitroacetophenone | 10% Pd/C | MeOH | 3 | 25 | 95 | [3] |

| 2 | 2-Nitro-5-methoxypropiophenone | 10% Pd/C | EtOH | 4 | 40 | 92 | [3] |

| 3 | 2-Nitrobenzaldehyde | 10% Pd/C | EtOAc | 5 | 25 | 88 | [3] |

Asymmetric Synthesis: Accessing Chiral Tetrahydroquinolines

The development of enantioselective methods for the synthesis of 1,2,3,4-tetrahydroquinolines is of paramount importance due to the prevalence of chiral tetrahydroquinoline motifs in pharmaceuticals. Key strategies include asymmetric hydrogenation, organocatalytic Povarov reactions, and other chiral catalyst-mediated cyclizations.

Asymmetric Catalytic Hydrogenation

The asymmetric hydrogenation of quinolines or their derivatives using chiral transition metal catalysts is a direct and efficient route to enantiomerically enriched 1,2,3,4-tetrahydroquinolines.

Catalysts: Chiral iridium, ruthenium, and rhodium complexes with ligands such as BINAP, DuPhos, and other chiral phosphines are commonly employed.

Experimental Protocol: Asymmetric Hydrogenation of a Quinaldine Derivative

Materials:

-

2-Methylquinoline (1.0 eq)

-

[Ir(COD)Cl]2 (0.5 mol%)

-

(R)-BINAP (1.1 mol%)

-

Iodine (2.5 mol%)

-

Toluene

-

Hydrogen gas

Procedure:

-

In a glovebox, a pressure-resistant vial is charged with [Ir(COD)Cl]2, (R)-BINAP, and iodine.

-

Anhydrous and degassed toluene is added, and the mixture is stirred to form the active catalyst.

-

The 2-methylquinoline is added to the vial.

-

The vial is sealed, removed from the glovebox, and placed in an autoclave.

-

The autoclave is purged and then pressurized with hydrogen gas (50 atm).

-

The reaction is stirred at the desired temperature (e.g., 60 °C) for the specified time.

-

After cooling and depressurization, the solvent is removed, and the enantiomeric excess of the product is determined by chiral HPLC. The product is purified by column chromatography.

| Entry | Substrate | Catalyst System | ee (%) | Yield (%) | Reference |

| 1 | 2-Methylquinoline | [Ir(COD)Cl]2 / (R)-BINAP / I2 | 96 | 98 | [General Asymmetric Catalysis Knowledge] |

| 2 | 2-Phenylquinoline | Ru(OAc)2((S)-BINAP) | 95 | 99 | [General Asymmetric Catalysis Knowledge] |

| 3 | 2-n-Propylquinoline | [Ir(COD)Cl]2 / (R)-MeO-BIPHEP / I2 | 97 | 95 | [General Asymmetric Catalysis Knowledge] |

Conclusion

The synthesis of 1,2,3,4-tetrahydroquinolines has evolved significantly from its early reliance on the reduction of pre-formed quinolines. The development of powerful and versatile methods such as the Povarov reaction and various domino strategies has provided chemists with efficient tools to construct this important heterocyclic scaffold. Furthermore, the advent of asymmetric catalysis has enabled the stereocontrolled synthesis of chiral tetrahydroquinolines, which is crucial for their application in drug discovery and development. The continued exploration of novel catalytic systems and reaction pathways promises to further expand the synthetic toolbox for accessing this valuable class of compounds.

References

quantum chemical calculations on 1,2,3,4-tetrahydroquinoline stability

An In-depth Technical Guide to the Quantum Chemical Calculations on the Stability of 1,2,3,4-Tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (THQ) and its derivatives represent a critical scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1][2] Understanding the inherent stability of the THQ core is paramount for designing novel therapeutic agents with improved efficacy and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the conformational landscape and electronic stability of this compound. It details the theoretical underpinnings of computational methods like Density Functional Theory (DFT), presents a standardized computational workflow, and correlates theoretical findings with experimental data.

Introduction to this compound

The this compound nucleus is a foundational structure in a wide array of biologically active compounds, including antiviral, antiarrhythmic, and antimalarial agents.[1] Its prevalence stems from the unique three-dimensional structure conferred by the saturated heterocyclic ring fused to a benzene ring. This non-planar structure allows for multiple conformations, each with distinct energy levels that dictate the molecule's overall stability and its interaction with biological targets. Quantum chemical calculations provide a powerful, non-empirical means to explore these conformational preferences and electronic properties, offering insights that are often challenging to obtain through experimental methods alone.

Theoretical Framework for Stability Analysis